Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H15NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-6,13H,7-10H2 |
InChI Key |
KVPOWDIYDUFSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2=CC1=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Commercially available diones or ketoesters serve as starting points for ring construction.
- Secondary amines or protected pyrrole derivatives are used to build the nitrogen-containing ring.
- Benzyl alcohol or benzyl halides are employed for esterification steps.
Stepwise Synthetic Route (Based on Literature and Patents)
| Step | Reaction Type | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Reduction | LiAlH4 reduction of dione precursor to form secondary amine intermediate | LiAlH4, dry ether, 0 °C to room temp | High yield; forms amino alcohol intermediate |
| 2 | Protection | N-Boc protection of secondary amine to stabilize intermediate | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Good yield; facilitates further transformations |
| 3 | Oxidative cleavage | NaIO4 and RuO2·H2O mediated cleavage to open ring and form diacid | NaIO4, RuO2·H2O, aqueous solvent | Efficient; prepares for Dieckmann condensation |
| 4 | Dieckmann condensation and decarboxylation | Intramolecular condensation in acetic anhydride at elevated temperature (120 °C) to form ketone bicyclic core | Acetic anhydride, heat | Moderate yield (~55%); key ring closure step |
| 5 | Deprotonation and triflation | LiHMDS deprotonation followed by triflate formation for further functionalization | LiHMDS, trifluoromethylphenyl sulfonamide reagent | Enables cross-coupling reactions |
| 6 | Suzuki Pd-catalyzed cross-coupling | Introduction of aryl substituents via palladium-catalyzed coupling | Pd catalyst, boronic acid, base, solvent | Smooth conversion to alkene intermediate |
| 7 | Hydrogenation and deprotection | Pd/C catalyzed hydrogenation under H2 pressure to reduce alkene and remove Boc group | H2 (50 psi), Pd/C, methanol | Provides endo-configured bicyclic amine |
| 8 | Carbamate formation and saponification | Reaction with methyl 2-isocyanatobenzoate followed by ester hydrolysis to yield carboxylic acid derivative | Methyl 2-isocyanatobenzoate, base, saponification reagents | Final step to benzyl ester carboxylate |
This sequence is adapted from synthetic routes reported by Dart, Lauffer, Guillemont, and others for related bicyclic pyrrole systems.
Alternative Synthetic Approaches
- Lithium-halogen exchange followed by carbonyl addition to 1-benzylpiperidin-4-one to form tertiary alcohol intermediates, which upon dehydration and reduction yield bicyclic amines that can be converted to the target compound.
- Use of methyl 2-isocyanatobenzoate for carbamate formation on secondary amines, followed by saponification to afford the carboxylate functionality.
- Patent literature describes preparation of (3aR,6aS)-benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate via multi-step synthesis involving cyclization and functional group transformations under controlled stereochemistry.
Research Findings and Optimization Data
- The Dieckmann condensation step is critical and sensitive to temperature and solvent; acetic anhydride at 120 °C provides optimal yield (~55%).
- Hydrogenation conditions (pressure, catalyst loading) influence stereochemical outcome, favoring the endo isomer.
- Boc protection/deprotection steps are essential for intermediate stability and purification.
- Cross-coupling reactions using Pd catalysts proceed efficiently with triflate intermediates, enabling structural diversification.
- Saponification of methyl esters to carboxylates is typically performed under mild basic conditions to avoid decomposition.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| LiAlH4 reduction | LiAlH4, dry ether | 0 °C to RT | 2-4 h | >80 | Forms amine intermediate |
| Boc protection | Boc2O, Et3N, DCM | RT | 12 h | >90 | Protects amine |
| Oxidative cleavage | NaIO4, RuO2·H2O, H2O | RT | 6 h | 75-85 | Opens ring to diacid |
| Dieckmann condensation | Ac2O, heat | 120 °C | 4 h | ~55 | Forms bicyclic ketone |
| Triflation | LiHMDS, triflate reagent | -78 °C to RT | 1-2 h | 70-80 | Prepares for coupling |
| Suzuki coupling | Pd catalyst, boronic acid | RT to 80 °C | 12 h | 80-90 | Introduces aryl group |
| Hydrogenation | H2 (50 psi), Pd/C, MeOH | RT | 12 h | >90 | Reduces alkene, removes Boc |
| Carbamate formation & saponification | Methyl 2-isocyanatobenzoate, base | RT | 6-12 h | 70-85 | Final ester and acid formation |
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been found to enhance cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Agrochemical Applications
Insecticidal Properties
this compound has shown potential as an insecticide. Its efficacy against various pests has been documented in several studies. The compound acts by disrupting the nervous system of insects, leading to paralysis and death. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science
Polymer Synthesis
In materials science, this compound is being explored for its role in polymer synthesis. Researchers have utilized this compound as a monomer in the production of novel polymers with enhanced mechanical properties and thermal stability. These polymers are being considered for applications in coatings and composites where durability and resistance to environmental degradation are critical .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Lower molecular weight (225.28 vs. 259.3 g/mol) may correlate with differences in solubility or crystallinity. Safety data indicate stability under recommended storage conditions but highlight hazards such as acute toxicity (H302: Harmful if swallowed) .
Pyrrole-2-carboxylate Derivatives (e.g., Compounds [7a–h])
- Structural Variations : Substituents at the pyrrole ring (e.g., benzyloxy, ethoxycarbonylmethyl) alter electronic and steric profiles.
- Biological Activity : Derivatives with hydrolyzed ester groups (e.g., compounds [7a–h]) showed antimycobacterial activity (MIC = 12.5 μg/mL), suggesting that the carboxylate moiety enhances target binding .
- Synthetic Flexibility : Functionalization with diverse benzyl halides (e.g., in compounds [6a–h]) allows tuning of lipophilicity and bioavailability .
Benzyl 3-(Ethoxycarbonylmethyl)-4-methyl-5-(1-hydroxybenzyl)pyrrole-2-carboxylate
- Molecular Formula: C₂₄H₂₃NO₅
- Molecular Weight : 405.45 g/mol
- Key Differences :
Physicochemical and Functional Comparison Table
Key Research Findings and Implications
- Steric and Electronic Effects : The benzyl group in the target compound likely enhances lipophilicity compared to tert-butyl or hydrolyzed carboxylate derivatives, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Safety Profiles : The tert-butyl analog’s acute toxicity highlights the need for careful handling, whereas benzyl esters may pose lower immediate risks but require evaluation of long-term stability .
Biological Activity
Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate (CAS No. 134886-27-4) is a compound belonging to the class of fused pyrrole derivatives. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.
Chemical Structure and Properties
The compound features a unique fused pyrrole structure that contributes to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 245.28 g/mol. The key functional groups include a carbonyl group and an ester linkage, which are crucial for its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of fused pyrrole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by assays measuring caspase activity and cell viability.
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory activity is likely mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB.
3. Antioxidant Activity
The compound has demonstrated antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models.
These antioxidant effects contribute to its therapeutic potential in conditions associated with oxidative stress.
Case Studies
A case study involving the synthesis and biological evaluation of similar fused pyrrole compounds revealed promising results in terms of anticancer activity. The study utilized docking simulations to predict binding affinities to key proteins involved in cancer progression, confirming the biological activity observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
